![molecular formula C7H4BrClN2 B577394 3-Bromo-5-chloroimidazo[1,2-A]pyridine CAS No. 1260656-94-7](/img/structure/B577394.png)
3-Bromo-5-chloroimidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-5-chloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyridine involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free . The synthesis process involves one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloroimidazo[1,2-A]pyridine is represented by the linear formula C7H4BrClN2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-5-chloroimidazo[1,2-A]pyridine are quite complex. The compound can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis
3-Bromo-5-chloroimidazo[1,2-A]pyridine is a solid substance . It has a molecular weight of 231.48 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Pharmaceuticals: Antitubercular Agents
3-Bromo-5-chloroimidazo[1,2-A]pyridine: has been utilized in the development of novel antitubercular agents. Research indicates that derivatives of imidazo[1,2-a]pyridine, such as Q203, show significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In an acute TB mouse model, treatment with Q203 led to a substantial reduction in bacterial load, highlighting the potential of this compound in TB therapy .
Materials Science: Optoelectronic Devices
In materials science, imidazo[1,2-a]pyridine derivatives are recognized for their application in optoelectronic devices. These compounds exhibit luminescent properties, making them suitable for use in light-emitting diodes (LEDs) and other display technologies .
Chemical Synthesis: Building Blocks
The compound serves as a versatile building block in chemical synthesis. It can undergo various chemical reactions to form complex structures, which are valuable in synthesizing pharmaceuticals and natural products. Its reactivity with different reagents allows for the creation of a wide array of derivatives with potential biological activity .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-Bromo-5-chloroimidazo[1,2-A]pyridine can be used as a standard or reference compound in chromatographic methods. Its distinct chemical structure allows for its identification and quantification when analyzing complex mixtures, aiding in the development of new analytical techniques .
Biochemistry: Pharmacophores
This compound is important in biochemistry for its role as a pharmacophore. Pharmacophores are portions of molecular structures that are responsible for the biological activity of drugs. The imidazo[1,2-a]pyridine core is a common feature in many biologically active molecules, making it a target for drug discovery and design .
Environmental Science: Pollutant Degradation
While specific applications of 3-Bromo-5-chloroimidazo[1,2-A]pyridine in environmental science are not well-documented, related compounds are being explored for their ability to degrade environmental pollutants. Research in this area could lead to the development of new methods for the remediation of contaminated sites .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-5-chloroimidazo[1,2-a]pyridine belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the reaction of similar compounds proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Imidazo[1,2-A]pyridine derivatives, such as 3-Bromo-5-chloroimidazo[1,2-A]pyridine, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Future research will likely focus on developing convenient synthetic methods for these structures and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXYGNQLQBWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724383 |
Source
|
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260656-94-7 |
Source
|
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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